4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-propyl-1,3-thiazol-5-amine
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Overview
Description
4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-N-propyl-1,3-thiazol-5-amine is a complex organic compound with a unique structure that combines a thiazole ring with sulfonyl and chlorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-propyl-1,3-thiazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorosulfonation of benzene derivatives to introduce the sulfonyl chloride group, followed by the formation of the thiazole ring through cyclization reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation and cyclization processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-N-propyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or disulfides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazole derivatives.
Scientific Research Applications
4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-N-propyl-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-propyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The sulfonyl and thiazole groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl isocyanate: Shares the chlorobenzenesulfonyl group but differs in its isocyanate functionality.
3-(4′-chlorobenzenesulfonyl)butyric acid: Contains a similar sulfonyl group but has a different core structure.
Uniqueness
4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-N-propyl-1,3-thiazol-5-amine is unique due to its combination of sulfonyl, thiazole, and chlorobenzene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15ClN2O4S3 |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-N-propyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C13H15ClN2O4S3/c1-3-8-15-11-12(16-13(21-11)22(2,17)18)23(19,20)10-6-4-9(14)5-7-10/h4-7,15H,3,8H2,1-2H3 |
InChI Key |
GIEFVYUDDOGXRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(N=C(S1)S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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